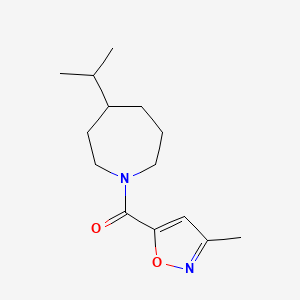
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone, also known as MPZM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPZM is a synthetic compound that belongs to the class of azepan-1-yl methanones.
Wirkmechanismus
The exact mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA A receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By enhancing the activity of GABA A receptors, (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone may reduce neuronal excitability and thereby produce its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant effects. Additionally, (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been found to have a positive effect on learning and memory, possibly through its modulation of the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and its pharmacological properties are well characterized. Additionally, (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been shown to be relatively safe and well-tolerated in animal models. However, there are also some limitations to the use of (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to determine its efficacy in human clinical trials. Additionally, (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone may have potential applications in the treatment of epilepsy, anxiety disorders, and sleep disorders. Further studies are needed to determine its safety and efficacy in these conditions. Finally, further research is needed to fully understand the mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone and its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole with 4-propan-2-ylazepan-1-one in the presence of a base such as potassium carbonate. The reaction yields (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone as a white solid with a melting point of 101-102°C.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been shown to have a positive effect on learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Eigenschaften
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)12-5-4-7-16(8-6-12)14(17)13-9-11(3)15-18-13/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICBFRQZLFSZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

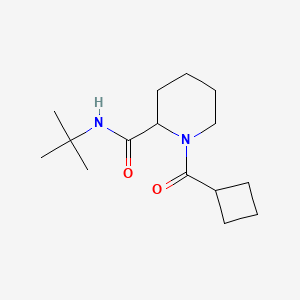
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
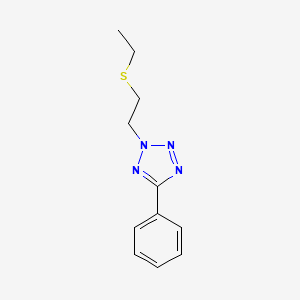
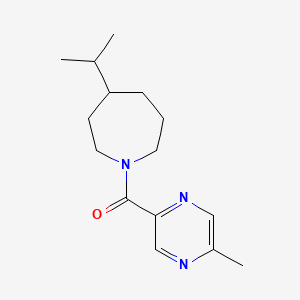
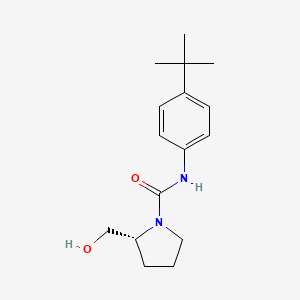
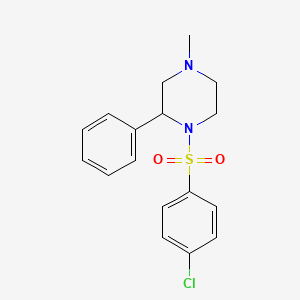

![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)